4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid
Description
This compound features a cyclohexene backbone with a carboxylic acid group at position 1 and a tert-butoxycarbonylamino (Boc-protected amino) methyl substituent at position 3. The Boc group (2-methylpropan-2-yloxycarbonyl) is a common protecting group in organic synthesis, enhancing stability during reactions while enabling selective deprotection under acidic conditions.
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRHZKJMUZKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid, with the CAS number 365997-67-7, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 284.312 g/mol. It contains an azido functional group and is classified under cyclohexane derivatives. The compound's structure can significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O₄ |
| Molecular Weight | 284.312 g/mol |
| CAS Number | 365997-67-7 |
| LogP | 2.10046 |
| PSA | 128.87 |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmaceutical agent.
The compound's mechanism of action is hypothesized to involve interactions with biological membranes, which may lead to effects similar to those observed with other carboxylic acids and their derivatives. These interactions can alter cell permeability and influence metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of cyclohexene carboxylic acids exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that certain analogs showed significant activity against bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of similar compounds, where cyclohexene derivatives were shown to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar effects.
- Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines revealed that certain structural modifications in cyclohexene derivatives could enhance their cytotoxic effects. The compound's azido group may play a role in this enhanced activity, making it a candidate for further investigation in cancer therapeutics.
Comparison with Similar Compounds
Oleuropeic Acid (4-(2-Hydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic Acid)
Structure: Shares the cyclohexene-1-carboxylic acid core but substitutes the Boc-protected amino group with a hydroxyisopropyl moiety at position 4 . Properties:
- Stability : Lacks the acid-labile Boc group, making it less reactive under acidic conditions but more prone to oxidation due to the hydroxyl group.
- Applications : Found in natural sources (e.g., olive leaves), oleuropeic acid is associated with antioxidant and antimicrobial activities, differing from the synthetic utility of the Boc-containing analog .
5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Structure: A linear pentanoic acid derivative with a Boc-protected amino group at position 2 and a hydroxyl group at position 5 . Properties:
- Molecular Weight : 233.26 g/mol (lower than the cyclohexene analog due to the absence of a cyclic structure) .
- Reactivity : The linear chain may confer greater flexibility but reduced steric hindrance compared to the rigid cyclohexene backbone.
- Handling Precautions : Requires mechanical ventilation, chemical-resistant gloves, and avoidance of strong oxidizers, similar to the Boc-cyclohexene compound .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The Boc group in the target compound enables controlled deprotection, critical for stepwise synthesis of peptides or heterocycles. This contrasts with oleuropeic acid’s natural derivatization pathways .
- Toxicological Data: Limited information exists for the Boc-cyclohexene compound, but analogs like 5-hydroxy-2-(Boc-amino)pentanoic acid show incomplete toxicological profiles, necessitating precautions against inhalation and skin contact .
- Environmental Impact: Both the Boc-cyclohexene and pentanoic acid analogs require controlled disposal to prevent soil/water contamination, with incineration recommended .
Q & A
Q. Advanced
- Core modifications : Synthesize analogs with varying Boc group substituents (e.g., Fmoc, Cbz) to assess steric/electronic effects.
- Cyclohexene ring saturation : Compare activity of the unsaturated derivative with hydrogenated cyclohexane versions (see for analogous comparisons) .
- Biological assays : Screen against Gram-positive/negative bacteria (e.g., MIC assays) and cancer cell lines (MTT assays), referencing ’s antimicrobial framework .
What reaction mechanisms explain its decomposition under oxidative conditions?
Advanced
Oxidative decomposition likely proceeds via radical intermediates. For example:
- The Boc group may undergo tert-butyl radical formation, leading to CO₂ and isobutylene release.
- The cyclohexene double bond could epoxidize or cleave (via ozonolysis-like pathways), generating carboxylic acid fragments .
- Mechanistic studies using electron paramagnetic resonance (EPR) to detect radical intermediates or LC-MS to identify degradation products (e.g., CO₂, NOx) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
